molecular formula C13H19N3O4 B7806698 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide

Cat. No.: B7806698
M. Wt: 281.31 g/mol
InChI Key: DFOZKRREIUZKIK-UHFFFAOYSA-N
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Description

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an amino group, a hydroxyimino group, and a dimethoxyphenyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide typically involves multiple steps, starting from readily available precursors. One common approach is to begin with 3,4-dimethoxyphenethylamine, which undergoes a series of reactions including acylation, reduction, and oximation to yield the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially incorporating continuous flow reactors and automated systems to handle the complex reaction steps. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-19-10-4-3-9(7-11(10)20-2)5-6-15-13(17)8-12(14)16-18/h3-4,7,18H,5-6,8H2,1-2H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOZKRREIUZKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC(=NO)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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